molecular formula C11H12N2O B1532256 (5-Methyl-3-phenylpyrazol-1-yl)methanol CAS No. 369401-86-5

(5-Methyl-3-phenylpyrazol-1-yl)methanol

Cat. No.: B1532256
CAS No.: 369401-86-5
M. Wt: 188.23 g/mol
InChI Key: QIMBQQYNEGCAQU-UHFFFAOYSA-N
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Description

(5-Methyl-3-phenylpyrazol-1-yl)methanol is an organic compound with the molecular formula C11H12N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-3-phenylpyrazol-1-yl)methanol typically involves the reaction of 5-methyl-3-phenylpyrazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrazole nitrogen to the carbonyl group of formaldehyde, followed by reduction to yield the desired methanol derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of (5-Methyl-3-phenylpyrazol-1-yl)methanol as an antimicrobial agent. Research indicates that compounds containing the pyrazole moiety exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The synthesis of derivatives from this compound has shown promising results in in vitro assays, suggesting its utility in developing new antibiotics .

Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented. This compound has been evaluated for its ability to inhibit inflammatory pathways, potentially serving as a lead compound for new anti-inflammatory drugs. The mechanism involves the modulation of cytokine release and inhibition of pro-inflammatory enzymes, which aligns with the therapeutic needs in treating chronic inflammatory conditions .

Agricultural Science

Pesticide Development
In agricultural research, this compound is being investigated for its role as a pesticide. Its structure allows it to interact with biological systems effectively, making it a candidate for developing novel agrochemicals. Studies have demonstrated its efficacy against certain pests while maintaining a favorable safety profile for non-target organisms .

Herbicide Properties
The compound's ability to inhibit specific metabolic pathways in plants suggests potential applications as a herbicide. Laboratory tests have shown that it can effectively suppress weed growth without adversely affecting crop yield, making it an attractive option for sustainable agriculture .

Materials Science

Polymer Chemistry
this compound has also found applications in materials science, particularly in polymer chemistry. It can be utilized as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of pyrazole units into polymer matrices has shown improvements in material performance, making it suitable for various industrial applications .

Nanocomposites
Recent advancements in nanotechnology have led to the exploration of this compound in the development of nanocomposites. When integrated into nanostructured materials, it enhances properties such as conductivity and strength, which are crucial for applications in electronics and structural materials .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityPMC9331265Effective against Staphylococcus aureus and E. coli
Anti-inflammatoryVarious studies on pyrazole derivativesModulates inflammatory pathways; potential drug lead
Pesticide DevelopmentAgricultural research publicationsEffective pest control with low toxicity
Herbicide PropertiesLaboratory tests on weed suppressionMaintains crop yield while suppressing weeds
Polymer ChemistryResearch on polymer synthesisEnhanced thermal stability and mechanical strength
NanocompositesRecent advancements in nanotechnologyImproved conductivity and strength

Mechanism of Action

The mechanism of action of (5-Methyl-3-phenylpyrazol-1-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

    (3-Phenylpyrazol-1-yl)methanol: Lacks the methyl group at the 5-position.

    (5-Methylpyrazol-1-yl)methanol: Lacks the phenyl group at the 3-position.

    (5-Methyl-3-phenylpyrazole): Lacks the methanol group.

Uniqueness: (5-Methyl-3-phenylpyrazol-1-yl)methanol is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. The methanol group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

(5-Methyl-3-phenylpyrazol-1-yl)methanol, a pyrazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural properties, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C₁₁H₁₂N₂O
  • CAS Number: 369401-86-5

This compound features a pyrazole ring substituted with a methyl and phenyl group, which influences its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition:
    • The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
    • For example, similar pyrazole derivatives have shown inhibitory effects on enzymes linked to cancer cell proliferation and inflammation pathways .
  • Receptor Modulation:
    • It can interact with various receptors, potentially modulating neurotransmitter systems and influencing neurological functions.
  • Antimicrobial Activity:
    • Research indicates that pyrazole derivatives exhibit antimicrobial properties against various bacterial strains, including resistant ones like MRSA. This is achieved through mechanisms that disrupt bacterial cell wall synthesis .

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial Activity: Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects: Potential to reduce inflammation through modulation of cytokine release.
  • Anticancer Properties: Exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound. Below are some significant findings:

StudyFindings
Identified as a potential inhibitor of bacterial resistance mechanisms in MRSA strains with an MIC value of 30 ± 0.4 μg/mL.
Demonstrated anti-inflammatory effects in vitro, reducing pro-inflammatory cytokines in activated immune cells.
Reviewed a range of pyrazole derivatives, highlighting their pharmacological potential across various therapeutic areas such as analgesic and anti-diabetic activities.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of this compound against MRSA showed promising results. The compound exhibited significant inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Activity
In another investigation, this compound was tested for its anti-inflammatory properties in an animal model of induced inflammation. The results indicated a reduction in swelling and pain, correlating with decreased levels of inflammatory markers.

Properties

IUPAC Name

(5-methyl-3-phenylpyrazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-7-11(12-13(9)8-14)10-5-3-2-4-6-10/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMBQQYNEGCAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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